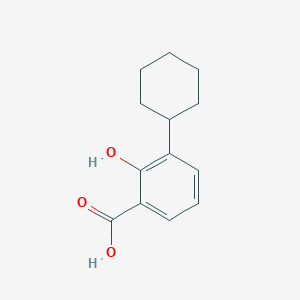

Benzoic acid, 3-cyclohexyl-2-hydroxy-

Description

Benzoic acid, 3-cyclohexyl-2-hydroxy-, is a substituted benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyclohexyl group at the 3-position of the aromatic ring. Cyclohexyl-substituted benzoic acids are often intermediates in pharmaceuticals or fine chemicals, as seen in compounds like N-(cyclohexylcarbonyl)-D-phenylalanine (a derivative of cyclohexanecarboxylic acid) . The cyclohexyl group enhances lipophilicity, which can influence bioavailability and metabolic stability in drug design .

Properties

CAS No. |

16094-36-3 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-cyclohexyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16) |

InChI Key |

QRHLHCSHBDVRNB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents.

Cleavage of the peptide: from the resin and removal of protecting groups.

Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Cetrotide undergoes various chemical reactions, including:

Oxidation: This can occur at the methionine residues within the peptide chain.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .

Scientific Research Applications

Cetrotide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone release and its effects on reproductive physiology.

Medicine: Primarily used in fertility treatments to prevent premature ovulation

Industry: Utilized in the development of new peptide-based therapeutics and as a reference standard in analytical laboratories

Mechanism of Action

Cetrotide exerts its effects by binding to gonadotropin-releasing hormone receptors in the anterior pituitary gland. This competitive inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, thereby delaying the luteinizing hormone surge and preventing premature ovulation . The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of reproductive hormones .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Target Compound:

- Benzoic acid, 3-cyclohexyl-2-hydroxy-: Substituents: Cyclohexyl (position 3), hydroxyl (position 2).

Analogues:

3-Hydroxybenzoic Acid (m-Hydroxybenzoic Acid) :

- Substituents : Hydroxyl (position 3).

- Key Differences : Lacks the cyclohexyl group, resulting in lower molecular weight (138.12 g/mol) and higher acidity (pKa ~3.82). Used in polymer synthesis and as a biochemical intermediate.

Benzoic Acid, 3-[(Cyclohexylcarbonyl)Amino]-2-Methyl- : Substituents: Cyclohexylcarbonylamino (position 3), methyl (position 2). Key Differences: The methyl group reduces steric hindrance compared to hydroxyl, while the cyclohexylcarbonylamino group introduces amide functionality. Higher molecular weight (261.32 g/mol) and predicted boiling point (478.5°C) suggest greater thermal stability.

Benzoic Acid, 2-Amino-, Cyclohexyl Ester : Substituents: Amino (position 2), cyclohexyl ester (position 1). Key Differences: Esterification reduces acidity, making it suitable as a flavor ingredient (FEMA GRAS 2351). The amino group enables participation in Schiff base formation.

Benzoic Acid, 2-Hydroxy-4-Methoxy-3-(3-Methyl-2-Butenyl)-6-(2-Phenylethyl)- :

- Substituents : Hydroxyl (position 2), methoxy (position 4), prenyl (position 3), phenylethyl (position 6).

- Key Differences : Complex substituents enhance steric effects and aromatic interactions. Used in natural product isolation (e.g., plant metabolites).

Physical and Chemical Properties Comparison

† Predicted based on substituent effects; ‡ Estimated based on similar cyclohexyl-substituted compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.